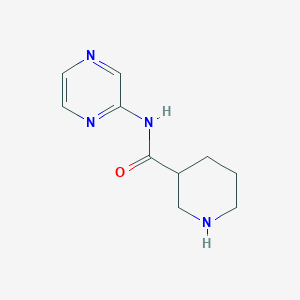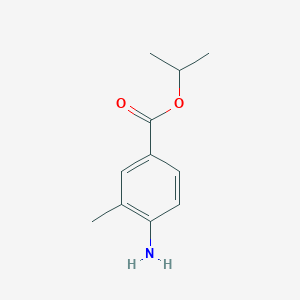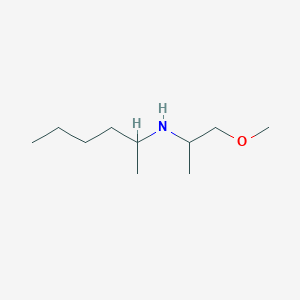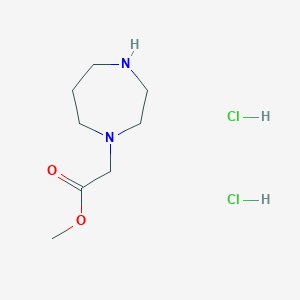
(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid
概要
説明
“(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid” is a chemical compound . It is a type of boronic acid, which are compounds that contain a boron atom bonded to three oxygen atoms . The specific structure of this compound includes a carbamoyl group (CONH2) and a 2-chloroethyl group (C2H4Cl) attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring (a six-membered carbon ring) with a boronic acid group, a carbamoyl group, and a 2-chloroethyl group attached . The exact molecular weight is 227.452 Da .Chemical Reactions Analysis
Boronic acids, including “this compound”, can participate in various chemical reactions. One notable reaction is the Suzuki-Miyaura coupling, which forms carbon-carbon bonds . Additionally, phenylboronic pinacol esters, a type of boronic ester, are susceptible to hydrolysis, especially at physiological pH .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Optical Material Development
Aryl boronic acids, including derivatives like (4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid, are utilized in the development of organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. By undergoing cyclic-esterification with dihydric alcohols, non-RTP and ML active phenylboronic acids can be transformed into long-lived RTP emitters and bright ML dyes. These materials have applications in the creation of new optical materials with tailored photophysical properties, which are useful in various fields including display technologies, security inks, and sensor development (Zhang et al., 2018).
Nanotechnology and Sensor Development
Phenyl boronic acids are key components in the fabrication of nanoscale devices and sensors. For instance, they serve as binding ligands for saccharide recognition due to their ability to form reversible covalent bonds with diols, which is crucial in the development of glucose sensors and other biosensors. This attribute also allows them to anchor hydrophilic polymers to hydrophobic surfaces like graphene or carbon nanotubes, leading to innovations in nanotechnology and materials science (Mu et al., 2012).
Catalysis
Boronic acids, including this compound, find applications in catalysis, particularly in facilitating dehydrative condensation between carboxylic acids and amines. They act as catalysts by enabling the formation of amidation products under mild conditions, which is a key reaction in peptide synthesis and other organic transformations (Wang et al., 2018).
Chemical Synthesis
In chemical synthesis, this compound and its derivatives are used as intermediates in the synthesis of complex molecules, such as phosphorescent ligands and other heterocyclic compounds. These synthesized materials have potential applications in OLEDs, sensors, and other electronic devices (Xi-cun, 2010).
Multifunctional Compound Development
The introduction of functional groups such as aminophosphonic acid into boronic acids leads to the creation of multifunctional compounds with potential applications in medicine, agriculture, and industrial chemistry. These compounds can act as intermediates for further chemical modifications or as active molecules in the development of new therapeutic agents (Zhang et al., 2017).
Safety and Hazards
作用機序
Target of Action
Boronic acids and their esters are known to be highly valuable building blocks in organic synthesis .
Mode of Action
Boronic acids and their esters, such as this compound, are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid or ester acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
Boronic acids and their esters are often involved in carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction is widely used in organic synthesis, suggesting that N-(2-Chloroethyl) 4-boronobenzamide could potentially affect a wide range of biochemical pathways.
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions, it could be involved in the formation of new carbon–carbon bonds, potentially leading to the synthesis of new organic compounds .
Action Environment
The action of N-(2-Chloroethyl) 4-boronobenzamide can be influenced by environmental factors such as pH. As mentioned earlier, boronic esters are susceptible to hydrolysis, especially at physiological pH . Therefore, the compound’s action, efficacy, and stability could be significantly influenced by the pH of its environment.
生化学分析
Cellular Effects
The effects of (4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by inhibiting proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent cell cycle arrest and apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of proteasome activity. The compound binds to the active site of the proteasome, forming a covalent bond with the threonine residue in the catalytic subunit. This binding prevents the proteasome from degrading ubiquitinated proteins, leading to the accumulation of these proteins and subsequent cellular effects. Additionally, this compound can modulate gene expression by inhibiting the degradation of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained inhibition of proteasome activity, leading to prolonged cell cycle arrest and apoptosis in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit proteasome activity without causing significant toxicity. At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant proteasome inhibition and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its activity and function, as it allows the compound to interact with its target enzymes and proteins effectively .
特性
IUPAC Name |
[4-(2-chloroethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClNO3/c11-5-6-12-9(13)7-1-3-8(4-2-7)10(14)15/h1-4,14-15H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLHHAJGSFUYCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657452 | |
| Record name | {4-[(2-Chloroethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874460-05-6 | |
| Record name | {4-[(2-Chloroethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(Hexan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1461644.png)


![Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate](/img/structure/B1461648.png)

![1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461652.png)
![1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine](/img/structure/B1461654.png)



